REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5].CC(C)=O.[N:24]([O-:26])=[O:25].[Na+].CCCCCC>O>[N+:24]([CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])([O-:26])=[O:25] |f:2.3|
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Name
|
|
Quantity
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110 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
271 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and guard tube
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for about 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The mass is cooled to 58° C.
|
Type
|
TEMPERATURE
|
Details
|
the mass is maintained at 78° C. for about 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The compound obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over anhydrous sodium sulphate (50 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The formed solid is separated by filtration
|
Type
|
WASH
|
Details
|
washed with cold hexane (2×100 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |